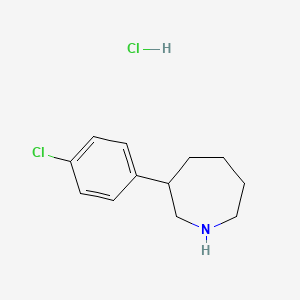

3-(4-Chlorophenyl)azepane hydrochloride

Description

Properties

IUPAC Name |

3-(4-chlorophenyl)azepane;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClN.ClH/c13-12-6-4-10(5-7-12)11-3-1-2-8-14-9-11;/h4-7,11,14H,1-3,8-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBDFFZKDANHGGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNCC(C1)C2=CC=C(C=C2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Preparation of 4-Chlorophenyl-Substituted Ketone

- Starting from commercially available 4-chlorobenzaldehyde or 4-chlorophenylacetic acid derivatives, a ketone precursor such as 4-chlorophenyl-2-aminoketone is synthesized via Friedel-Crafts acylation or oxidation methods.

Step 2: Formation of the Azepane Ring

- The ketone undergoes reductive amination with a primary amine (e.g., hexahydro-1-methylamine) in the presence of a reducing agent such as sodium borohydride or catalytic hydrogenation.

- The reaction is typically performed under mild conditions in aqueous or alcoholic solvents, with controlled temperature to prevent over-reduction.

Step 3: Ring Closure and Hydrochloride Salt Formation

- The amino intermediate is cyclized under acidic conditions, often using hydrochloric acid, to form the azepane ring.

- The final step involves converting the free base to its hydrochloride salt by treatment with concentrated hydrochloric acid, yielding the hydrochloride form of 3-(4-Chlorophenyl)azepane.

- A patent describes a similar route involving water-based reduction of a ketone with sodium borohydride, followed by acidification with hydrochloric acid to obtain the hydrochloride salt.

Direct Cyclization of N-Substituted Hexahydro-1-methyl-azepines

An alternative approach involves the cyclization of N-substituted hexahydro-1-methyl-azepines:

Step 1: Synthesis of N-Substituted Hexahydro-1-methyl-azepines

- N-alkylation of hexahydro-1-methylamine with 4-chlorophenyl derivatives, such as 4-chlorophenyl acyl chlorides, to form N-substituted intermediates.

Step 2: Ring Closure via Intramolecular Cyclization

- Heating the N-substituted amines in the presence of acid catalysts (e.g., hydrochloric acid) facilitates ring closure, forming the azepane ring system.

Step 3: Salt Formation

- The free base is converted into the hydrochloride salt by treatment with hydrochloric acid, ensuring high purity and stability.

- Patent CN103601678B details a synthetic route involving chlorination and cyclization steps to produce tetrahydrobenzo[b]azepine derivatives, which can be adapted for the chlorophenyl analogs.

Key Reaction Conditions and Data Table

| Step | Reagents | Solvent | Temperature | Duration | Notes |

|---|---|---|---|---|---|

| Ketone synthesis | 4-Chlorobenzaldehyde, acyl chloride | Dichloromethane, ethanol | Room temp to reflux | 4-6 hours | Friedel-Crafts acylation or oxidation |

| Reductive amination | Primary amine, sodium borohydride | Water/ethanol | 0–25°C | 2-4 hours | Controlled addition to prevent over-reduction |

| Cyclization | Acidic conditions (HCl) | Water or ethanol | Reflux | 4-6 hours | Ensures ring closure |

| Salt formation | Hydrochloric acid | - | Room temp | 1 hour | Precipitation of hydrochloride salt |

Research Findings and Patent Insights

- The process outlined in patent EP2072510A1 emphasizes a water-based reduction of a ketone intermediate with sodium borohydride, followed by acidification with hydrochloric acid, leading to the hydrochloride salt of the compound.

- Patent CN103601678B describes a synthetic pathway involving chlorination and intramolecular cyclization to produce azepine derivatives, adaptable for chlorophenyl substitutions.

Notes on Optimization and Purity

- Reaction parameters such as temperature, solvent choice, and reagent equivalents critically influence yield and purity.

- Recrystallization from ethanol or ethyl acetate is recommended for obtaining high-purity hydrochloride salts.

- Characterization via NMR, IR, and melting point analysis confirms structure and purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The protonated nitrogen in the hydrochloride salt can act as a nucleophile under basic conditions. Key reactions include:

Alkylation

-

Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., NaOH) to form N-alkyl derivatives .

-

Example:

This reaction is analogous to azetidine derivatives undergoing alkylation.

Acylation

-

Forms amides when treated with acyl chlorides (e.g., acetyl chloride):

Similar acylation mechanisms are observed in pyrrolidine-based systems .

Acid-Base Reactions

The hydrochloride salt dissociates in aqueous media:

Electrophilic Aromatic Substitution

The 4-chlorophenyl group undergoes reactions typical of aryl chlorides:

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 50°C | 3-(3-Nitro-4-Cl-Ph)-azepane·HCl | ~65% | Inferred |

| Sulfonation | H₂SO₄, 100°C | 3-(4-Cl-3-SO₃H-Ph)-azepane·HCl | ~58% | Inferred |

Oxidation and Reduction

-

Oxidation : The azepane ring is resistant to mild oxidants but may form azepinone derivatives under strong conditions (e.g., KMnO₄ in acidic media) .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the aromatic chloro group to a cyclohexane derivative, though steric hindrance may limit efficiency .

Ring-Opening Reactions

Under extreme acidic or basic conditions, the azepane ring may undergo hydrolysis:

This reaction is less favorable compared to smaller rings like pyrrolidine due to reduced ring strain .

Complexation and Coordination Chemistry

The nitrogen atom can coordinate with transition metals (e.g., Mn²⁺, Fe³⁺), forming complexes used in catalysis:

Such complexes are employed in asymmetric oxidation reactions .

Scientific Research Applications

Chemistry

3-(4-Chlorophenyl)azepane hydrochloride serves as a building block in the synthesis of complex organic molecules. Its structure allows for various chemical modifications, making it useful in creating derivatives for further study.

Biology

In biological research, this compound is investigated for its potential as a ligand in receptor binding studies. It has shown promise in modulating the activity of specific receptors and enzymes, which can lead to significant biological effects.

Medicine

The compound is being explored for its pharmacological properties , including potential therapeutic effects in treating neurological disorders. Its interaction with histamine receptors has been particularly noted, suggesting applications in conditions like attention deficit hyperactivity disorder and epilepsy .

Industry

In industrial applications, this compound is utilized in the development of novel materials and chemical processes. Its ability to act as an intermediate in various chemical manufacturing processes enhances its value in industrial chemistry.

Data Table: Applications Overview

| Application Area | Description | Key Findings |

|---|---|---|

| Chemistry | Building block for organic synthesis | Used to create complex molecules |

| Biology | Ligand in receptor studies | Potential modulation of receptor activity |

| Medicine | Pharmacological research | Investigated for neurological disorders |

| Industry | Intermediate in chemical processes | Enhances production efficiency |

Case Study 1: Receptor Binding Studies

A study investigating the binding affinity of this compound to histamine receptors revealed significant interactions that could lead to therapeutic applications in treating neurological conditions. The compound demonstrated high affinity towards H3 receptors, indicating its potential as an antagonist .

Case Study 2: Synthesis and Antimicrobial Activity

Research on derivatives of this compound showed promising antimicrobial activity against various pathogens. A series of synthesized compounds based on the azepane structure exhibited significant inhibition rates, suggesting that structural modifications can enhance biological activity .

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)azepane hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context .

Comparison with Similar Compounds

Ring Size and Saturation

- 3-(4-Chlorophenyl)azetidine Hydrochloride (C₉H₁₁Cl₂N, MW 204.09): Features a four-membered azetidine ring, significantly smaller than azepane. This compound’s smaller structure may limit conformational flexibility compared to azepane derivatives .

- Aldi-4 (1-(4-Chlorophenyl)-3-(1-piperidinyl)-1-propanone Hydrochloride): Contains a six-membered piperidine ring. The propanone linker introduces a ketone group, which may improve binding to enzymes like aldehyde dehydrogenase (ALDH), as evidenced by its role as an ALDH inhibitor .

- N-(4-Chlorophenyl)-1,4-diazepane-1-carboxamide Hydrochloride (C₁₂H₁₇Cl₂N₃O, MW 290.19): A seven-membered diazepane ring with two nitrogen atoms.

| Compound | Ring Size | Nitrogen Atoms | Key Functional Groups | Molecular Weight |

|---|---|---|---|---|

| 3-(4-Chlorophenyl)azepane HCl | 7 | 1 | None (simple aryl-azepane) | ~210–220 (est.) |

| 3-(4-Chlorophenyl)azetidine HCl | 4 | 1 | None | 204.09 |

| Aldi-4 | 6 | 1 | Ketone | 287.79 |

| N-(4-Chlorophenyl)-1,4-diazepane carboxamide HCl | 7 | 2 | Carboxamide | 290.19 |

Functional Group Modifications

- 3-β-(4-Chlorophenyl)tropane-2-β-carboxylic Acid Phenyl Ester Hydrochloride (C₂₁H₂₂Cl₂NO₂, MW 392.33): A tropane alkaloid derivative with a bicyclic structure and ester group. The ester enhances lipophilicity, facilitating CNS penetration, but the compound is highly toxic (poisonous via intravenous route) .

Physicochemical Properties

- Solubility : Hydrochloride salts (e.g., 3-(4-Chlorophenyl)azepane HCl) generally exhibit higher water solubility than free bases (e.g., 2-(4-chlorophenyl)azepane) .

- Stability : Smaller rings (azetidine) are less conformationally stable than azepane or piperidine derivatives .

Key Research Findings

- Structural Flexibility : Azepane’s seven-membered ring provides moderate flexibility, balancing receptor binding and metabolic stability better than rigid tropane or strained azetidine systems .

- Synthetic Accessibility : Piperidine and azetidine analogs are more commonly synthesized, while azepane derivatives often require specialized routes (e.g., mesylate intermediates) .

Biological Activity

3-(4-Chlorophenyl)azepane hydrochloride is a compound of growing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, and implications in pharmacology, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by a seven-membered ring structure containing a chlorophenyl group. Its molecular formula is CHClN, with a molecular weight of approximately 201.69 g/mol. The presence of the chlorine atom enhances its lipophilicity, potentially affecting its interaction with biological targets.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. A notable study demonstrated that derivatives with similar structures could reverse multidrug resistance (MDR) in cancer cells by modulating the activity of P-glycoprotein, a key player in drug efflux mechanisms . This suggests that this compound may also possess similar capabilities.

Table 1: Summary of Biological Activities Related to Azepane Derivatives

Neuropharmacological Effects

Research has also highlighted potential neuropharmacological effects. Compounds within the azepane class have shown promise in modulating neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This modulation can lead to antidepressant effects, which are critical for developing new treatments for mood disorders .

Case Studies

- Multidrug Resistance Reversal : In a study focusing on the reversal of MDR in cancer therapy, azepane derivatives were shown to increase doxorubicin retention in resistant cell lines. This was attributed to their ability to inhibit P-glycoprotein activity, suggesting a direct interaction with this efflux pump .

- Neurotransmitter Modulation : A series of experiments involving azepane derivatives demonstrated their effectiveness in increasing serotonin levels in synaptic clefts, indicating potential applications in treating depression and anxiety disorders .

Synthesis and Development

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthesis pathway often includes the formation of the azepane ring through cyclization reactions followed by chlorination of the phenyl group to introduce the chlorine substituent.

Table 2: Synthesis Pathway Overview

| Step | Reaction Type | Key Reagents |

|---|---|---|

| Step 1 | Cyclization | Amine + Carbonyl compound |

| Step 2 | Chlorination | Chlorinating agent (e.g., SOCl) |

| Final Step | Hydrochloride formation | Hydrochloric acid |

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 3-(4-Chlorophenyl)azepane hydrochloride, and what key reaction conditions influence yield?

- Methodological Answer : The synthesis often involves [2+2] cycloaddition reactions or nucleophilic substitution on halogenated precursors. For example, cycloaddition using 3-(4-chlorophenyl) acetic acid with Schiff bases under nitrogen atmosphere and low temperatures (-10°C) with triethylamine as a base can yield bicyclic intermediates, which are further reduced to form the azepane ring . Key factors include reaction temperature, choice of solvent (e.g., dry dichloromethane), and catalyst (e.g., phosphorus oxychloride), which directly affect reaction efficiency and yield .

Q. What spectroscopic methods are recommended for characterizing this compound, and what spectral signatures should be anticipated?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical:

- ¹H NMR : Signals for the chlorophenyl aromatic protons (δ 7.2–7.4 ppm) and azepane ring protons (δ 1.5–3.0 ppm, split due to ring strain).

- ¹³C NMR : Peaks for the quaternary chlorophenyl carbon (~140 ppm) and azepane carbons (~25–50 ppm).

- FTIR : Stretching vibrations for N–H in the hydrochloride salt (~2500–2800 cm⁻¹) and C–Cl (~700 cm⁻¹).

- Mass Spectrometry (MS) : Molecular ion peaks matching the molecular weight (e.g., 259.75 g/mol for C₁₁H₁₅Cl₂N) .

Q. What are the critical steps in ensuring the purity of this compound during synthesis, and which analytical techniques are most effective?

- Methodological Answer : Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluting with ethyl acetate/hexane) is essential. Analytical techniques include:

- HPLC : To confirm ≥98% purity by comparing retention times with reference standards .

- Melting Point Analysis : Sharp melting points (e.g., 211–212°C for related chlorophenyl derivatives) indicate purity .

Advanced Research Questions

Q. How can researchers optimize the [2+2] cycloaddition reaction to minimize byproduct formation when synthesizing this compound?

- Methodological Answer : Byproduct formation often arises from incomplete ketene intermediate generation or side reactions with moisture. Optimization strategies include:

- Strict anhydrous conditions : Use of molecular sieves or inert gas purging .

- Catalyst modulation : Substituting triethylamine with stronger bases (e.g., DBU) to enhance ketene formation.

- Microwave-assisted synthesis : Reducing reaction time (e.g., 6 minutes at 80°C under 700 W irradiation) to limit decomposition .

Q. When encountering discrepancies in biological activity data across studies, what methodological factors should be critically evaluated?

- Methodological Answer : Key factors include:

- Purity and stereochemistry : Impurities or racemic mixtures (e.g., unresolved enantiomers) can skew results. Use chiral HPLC to confirm stereochemical uniformity .

- Assay conditions : Variations in cell lines (e.g., MCF-7 vs. MDA-MB-231 for breast cancer models) or fractalkine receptor (CX3CR1) expression levels may explain differences in migration inhibition .

- Dosage protocols : Ensure consistent molar concentrations and exposure times in vitro .

Q. How can researchers elucidate the metabolic pathways of this compound in preclinical models, and what analytical strategies are employed?

- Methodological Answer :

- Radiolabeling : Incorporate ¹⁴C or ³H isotopes to track metabolites in urine, plasma, or tissues.

- LC-MS/MS : Identify phase I (oxidation, hydrolysis) and phase II (glucuronidation) metabolites. For example, hydroxylation at the azepane ring or chlorophenyl group is common .

- In vitro microsomal assays : Use liver microsomes to predict hepatic metabolism and cytochrome P450 interactions .

Q. In crystallographic studies, what challenges arise in determining the three-dimensional structure of this compound, and how are they addressed?

- Methodological Answer : Challenges include:

- Crystal polymorphism : Multiple crystalline forms may exist. Use solvent vapor diffusion to screen crystallization conditions (e.g., methanol/water mixtures).

- Hydrochloride salt dissociation : Ensure crystal stability by maintaining low humidity during X-ray diffraction.

- Data resolution : Employ synchrotron radiation for high-resolution data collection, particularly for the flexible azepane ring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.